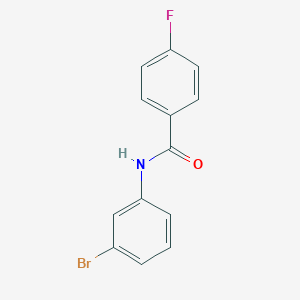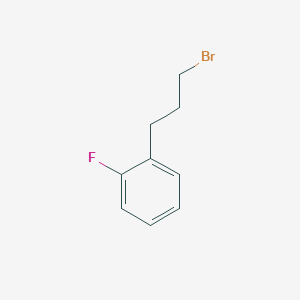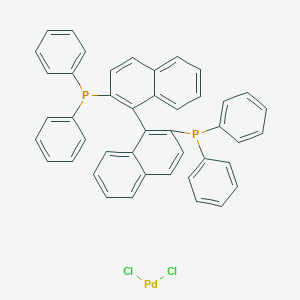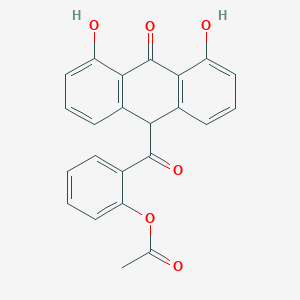
10-Acetylsalicyldithranol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Acetylsalicyldithranol, also known as ASD, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound is a derivative of salicylic acid and has been studied for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 10-Acetylsalicyldithranol is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in the development of inflammatory diseases. By inhibiting COX enzymes, 10-Acetylsalicyldithranol may reduce the production of prostaglandins and thus reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
10-Acetylsalicyldithranol has been shown to have several biochemical and physiological effects. In vitro studies have shown that 10-Acetylsalicyldithranol inhibits the growth of cancer cells and induces cell death. Additionally, 10-Acetylsalicyldithranol has been shown to reduce the production of inflammatory cytokines and chemokines, which play a role in the development of inflammatory diseases. In animal studies, 10-Acetylsalicyldithranol has been shown to reduce inflammation and improve joint function in models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-Acetylsalicyldithranol has several advantages for lab experiments. It is a synthetic compound that can be produced in high yields using a simple synthesis method. Additionally, 10-Acetylsalicyldithranol has been shown to have low toxicity, making it a safe candidate for in vitro and in vivo studies. However, 10-Acetylsalicyldithranol has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of 10-Acetylsalicyldithranol is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 10-Acetylsalicyldithranol. One area of research is the development of 10-Acetylsalicyldithranol analogs with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 10-Acetylsalicyldithranol and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of 10-Acetylsalicyldithranol in human clinical trials.
Conclusion:
In conclusion, 10-Acetylsalicyldithranol is a synthetic compound that has been studied for its anti-inflammatory and anti-cancer properties. It is produced using a simple synthesis method and has low toxicity, making it a safe candidate for scientific research. While the mechanism of action of 10-Acetylsalicyldithranol is not fully understood, it has been shown to have several biochemical and physiological effects. Further research is needed to fully understand the therapeutic potential of 10-Acetylsalicyldithranol and to develop improved analogs for future clinical use.
Métodos De Síntesis
The synthesis of 10-Acetylsalicyldithranol involves the reaction of salicylic acid with acetic anhydride and thionyl chloride. The resulting product is then treated with sodium hydroxide to yield 10-Acetylsalicyldithranol. This synthesis method has been used in several studies to produce 10-Acetylsalicyldithranol in high yields.
Aplicaciones Científicas De Investigación
10-Acetylsalicyldithranol has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 10-Acetylsalicyldithranol has been studied for its anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
128864-32-4 |
|---|---|
Nombre del producto |
10-Acetylsalicyldithranol |
Fórmula molecular |
C23H16O6 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
[2-(4,5-dihydroxy-10-oxo-9H-anthracene-9-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C23H16O6/c1-12(24)29-18-11-3-2-6-13(18)22(27)19-14-7-4-9-16(25)20(14)23(28)21-15(19)8-5-10-17(21)26/h2-11,19,25-26H,1H3 |
Clave InChI |
AKCGRQGFZVKXMY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2C3=C(C(=CC=C3)O)C(=O)C4=C2C=CC=C4O |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C(=O)C2C3=C(C(=CC=C3)O)C(=O)C4=C2C=CC=C4O |
Otros números CAS |
128864-32-4 |
Sinónimos |
10-acetylsalicyldithranol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



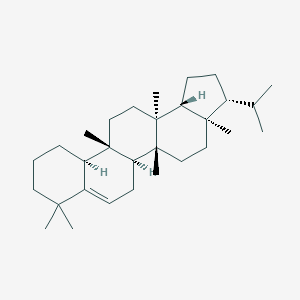
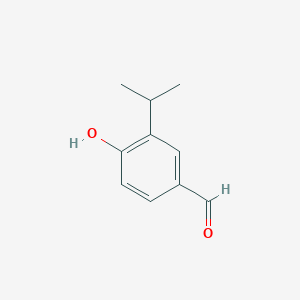
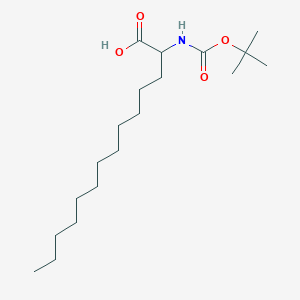
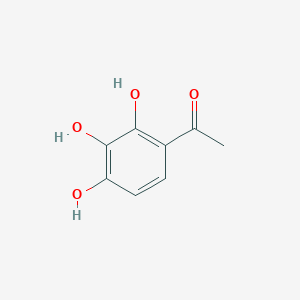
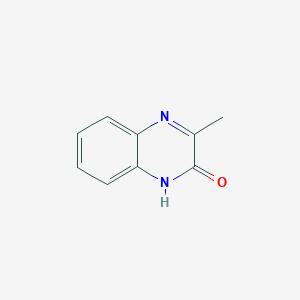
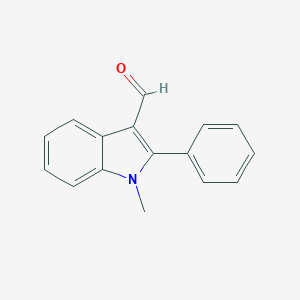
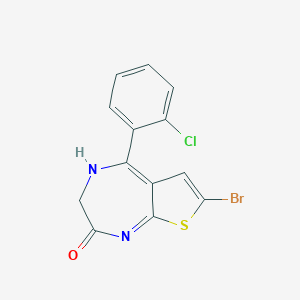
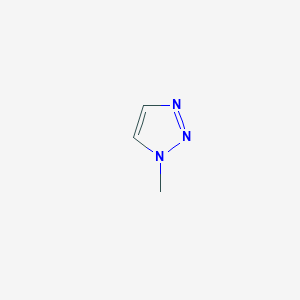
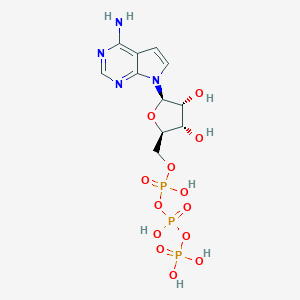
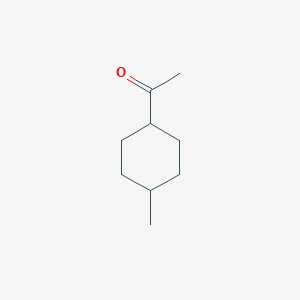
![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)
